molecular formula C9H8O3S B3433151 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione CAS No. 154227-48-2

4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B3433151
CAS No.: 154227-48-2
M. Wt: 196.22 g/mol
InChI Key: IYSMRBVHYHVDND-UHFFFAOYSA-N
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Description

4-(3-Thienyl)dihydro-2H-pyran-2,6(3H)-dione, with the molecular formula C9H8O3S, is a chemical compound of interest in synthetic and medicinal chemistry research . The core dihydropyran-2,6(3H)-dione structure, also known as glutaric anhydride, is a versatile building block in organic synthesis . The incorporation of a thienyl (from thiophene) substituent is significant as it introduces a heterocyclic element commonly used in the development of pharmaceuticals and materials science due to its electronic properties. Compounds based on the dihydropyranone scaffold are recognized as valuable intermediates for accessing more complex molecular structures, including various functionalized enones, γ-lactones, and cyclic enamines . Furthermore, this structural motif is present in a range of biologically active molecules and is frequently investigated in the synthesis of natural product analogs and novel pharmaceutical candidates . The fusion of a pyran and a uracil ring system, for instance, has been reported to yield compounds with a range of biological activities, such as antitumor, antihypertensive, and cardiotonic properties . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-3-yloxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-8-3-7(4-9(11)12-8)6-1-2-13-5-6/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSMRBVHYHVDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255888
Record name Dihydro-4-(3-thienyl)-2H-pyran-2,6(3H)-dione
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Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154227-48-2
Record name Dihydro-4-(3-thienyl)-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154227-48-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-4-(3-thienyl)-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 4 3 Thienyl Dihydro 2h Pyran 2,6 3h Dione

Retrosynthetic Analysis of the 4-(3-Thienyl)dihydro-2H-pyran-2,6(3H)-dione Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the analysis begins by identifying the key functional group, which is the cyclic anhydride (B1165640).

The most logical primary disconnection involves breaking the two C-O bonds of the anhydride ring. This "transform" reveals the immediate precursor, a dicarboxylic acid: 4-(3-thienyl)glutaric acid. This simplification is strategically sound as the formation of an anhydride from its corresponding diacid is a well-established and generally high-yielding reaction. ias.ac.in

Further deconstruction of 4-(3-thienyl)glutaric acid can proceed via several pathways. A logical disconnection across the C3-C4 bond points to a Michael addition strategy. This suggests two primary sets of synthons, which are idealized ionic fragments:

An electrophilic synthon derived from a 3-thienyl substituted α,β-unsaturated carbonyl compound and a nucleophilic synthon representing a carboxymethyl group.

A nucleophilic synthon derived from a 3-thienylacetic acid equivalent and an electrophilic synthon corresponding to an acrylic acid equivalent.

These synthons translate into tangible synthetic equivalents. For instance, the first pathway could utilize ethyl 3-(3-thienyl)acrylate as the Michael acceptor and diethyl malonate as the nucleophile. The second pathway might involve the reaction of a 3-thienylacetonitrile anion with ethyl acrylate. Each of these routes offers a convergent approach to the key dicarboxylic acid precursor from simpler thiophene-based starting materials.

Classical and Contemporary Approaches to Dihydropyran-2,6(3H)-dione Synthesis

The dihydropyran-2,6(3H)-dione core is a derivative of glutaric anhydride. nbinno.com Therefore, synthetic methods applicable to glutaric anhydrides are directly relevant to the target molecule.

The most classical and direct method for synthesizing a glutaric anhydride derivative is the intramolecular cyclization of the corresponding glutaric acid. chemicalbook.com This dehydration reaction is typically achieved by heating the dicarboxylic acid with a strong dehydrating agent. researchgate.net Common reagents for this transformation include acetic anhydride, acetyl chloride, or thionyl chloride. researchgate.netorgsyn.org In some cases, simple thermal dehydration at high temperatures can be sufficient, though this may require more forcing conditions and can lead to side products. google.com

Alternative strategies build the heterocyclic ring through condensation reactions. For example, Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, followed by a Michael addition and subsequent intramolecular cyclization, can generate highly substituted pyran systems. mdpi.comnih.gov While more complex, these routes can offer greater control over stereochemistry and substitution patterns on the pyran ring.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have become a powerful tool in synthetic chemistry for generating molecular diversity efficiently. nih.govnih.gov Numerous MCRs have been developed for the synthesis of pyran and fused-pyran derivatives. mdpi.comresearchgate.net

A common MCR for pyran synthesis involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or barbituric acid) under catalytic conditions. mdpi.comnih.gov The reaction cascade is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound, and concluding with an intramolecular cyclization and dehydration to form the pyran ring. mdpi.com Although a direct MCR for this compound is not prominently documented, a hypothetical MCR could be designed to construct the 4-(3-thienyl)glutaric acid precursor in a single step, which could then be cyclized to the final product.

Targeted Synthesis of this compound

The targeted synthesis of this specific compound relies on the strategic selection of precursors derived from thiophene (B33073) and the careful optimization of the final ring-closing reaction.

The key to a successful synthesis is the availability of the 4-(3-thienyl)glutaric acid precursor. This intermediate can be accessed from several commercially available 3-thiophene building blocks. The table below outlines potential starting materials and synthetic routes to the key dicarboxylic acid.

Starting MaterialSynthetic RouteKey Intermediates
3-Thiophenecarboxaldehyde (B150965)1. Knoevenagel-Doebner condensation with malonic acid. 2. Michael addition of diethyl malonate. 3. Hydrolysis and decarboxylation.3-(3-Thienyl)acrylic acid, Diethyl 2-(3-thienyl)-1,1-ethanedicarboxylate
3-Bromothiophene1. Grignard formation followed by reaction with a suitable electrophile (e.g., succinic anhydride derivative). 2. Suzuki or Stille coupling with a boronic acid or stannane (B1208499) containing the glutaric acid side chain.3-Thienylmagnesium bromide
3-Thienylacetic acid1. Conversion to its dianion. 2. Alkylation with an ethyl 2-bromoacetate. 3. Hydrolysis.Dianion of 3-thienylacetic acid
3-Acetylthiophene1. Willgerodt-Kindler reaction to form a thioamide, followed by hydrolysis. 2. Followed by steps analogous to the 3-thienylacetic acid route.3-Thienylacetamide, 3-Thienylacetic acid

This table presents potential synthetic pathways to the key precursor, 4-(3-thienyl)glutaric acid, based on established organic transformations.

The Michael addition route starting from 3-thiophenecarboxaldehyde is often a reliable choice, involving well-understood reaction mechanisms and readily available reagents.

The final and critical step in the synthesis is the cyclization of 4-(3-thienyl)glutaric acid to form the anhydride ring. The efficiency of this step is highly dependent on the reaction conditions. The choice of dehydrating agent, solvent, temperature, and reaction time must be optimized to maximize yield and purity while minimizing side reactions such as polymerization or decarboxylation.

The following table summarizes common conditions used for the synthesis of glutaric anhydrides, which are directly applicable to the target molecule.

Dehydrating AgentSolventTemperature (°C)Typical Yield (%)Notes
Acetic AnhydrideAcetic Anhydride (neat)Reflux (140°C)85-95%A common and effective method. Excess reagent is removed by distillation. orgsyn.org
Thionyl Chloride (SOCl₂)Toluene or DichloromethaneReflux (40-110°C)80-90%Gaseous byproducts (SO₂ and HCl) are easily removed. Requires careful handling.
Dicyclohexylcarbodiimide (DCC)Dichloromethane or THF0 - Room Temp75-85%Milder conditions, but produces dicyclohexylurea byproduct which must be filtered off.
Thermal DehydrationNone (neat)150-200°C60-80%Environmentally friendly but may require high temperatures, potentially leading to decomposition. google.com

This interactive data table outlines various reaction parameters for the cyclization of a glutaric acid derivative to its corresponding anhydride. The specific conditions for 4-(3-thienyl)glutaric acid would require empirical optimization.

For the synthesis of this compound, refluxing the diacid in acetic anhydride would likely be the most straightforward and high-yielding approach. Optimization would involve adjusting the reaction time to ensure complete conversion and developing a purification protocol, such as recrystallization or distillation under reduced pressure, to obtain the final product in high purity.

Stereoselective Synthesis and Chiral Induction in Dihydropyranone Systems

The creation of chiral centers with defined stereochemistry is a critical challenge in the synthesis of complex molecules. For 4-substituted dihydro-2H-pyran-2,6(3H)-diones, the control of the stereocenter at the C4 position is paramount. This section explores various strategies to achieve this, focusing on organocatalysis and other modern synthetic approaches.

Application of Organocatalysis (e.g., N-Heterocyclic Carbenes) for Stereocontrol

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Among the various classes of organocatalysts, N-Heterocyclic Carbenes (NHCs) have garnered significant attention for their ability to mediate a wide range of chemical transformations with high stereoselectivity. nih.govresearchgate.net

The versatility of NHCs stems from their unique electronic properties, which allow them to act as potent nucleophiles and bases. nih.gov In the context of dihydropyranone synthesis, NHCs are particularly effective in promoting cycloaddition reactions. nih.govdntb.gov.ua These reactions often proceed via the formation of key intermediates such as the Breslow intermediate and homoenolate equivalents, which can then react with suitable electrophiles to construct the dihydropyranone ring. nih.gov

The general mechanism for NHC-catalyzed synthesis of dihydropyranones often involves a [4+2] or [3+3] annulation strategy. nih.gov For the synthesis of a 4-substituted dihydropyran-2,6(3H)-dione, a plausible NHC-catalyzed approach would involve the reaction of a thienyl-substituted ketene (B1206846) with an enolate precursor. The chiral NHC catalyst would be responsible for inducing asymmetry in the final product.

Several chiral triazolium salts are commonly used as precatalysts for generating the active NHC species. The steric and electronic properties of the substituents on the NHC backbone play a crucial role in determining the enantioselectivity of the reaction. nih.gov The rigidity of chiral fused rings in some NHC catalysts allows for effective chiral induction, often leading to high enantiomeric excesses (ee > 99%) in the synthesis of related heterocyclic systems. nih.gov

Catalyst PrecursorBaseSolventTypical SubstratesProduct TypeRef.
Chiral Triazolium SaltDBUTHFα,β-Unsaturated Aldehydes, EnonesDihydropyranones mdpi.com
Imidazolium SaltCs2CO3CH2Cl2α,β-Unsaturated Esters, 1,3-DicarbonylsDihydropyranones nih.gov
Thiazolium SaltK2CO3TolueneKetenes, Aldehydesβ-Lactones nih.gov

Diastereoselective and Enantioselective Approaches to 4-Substituted Dihydropyran-2,6(3H)-diones

Achieving high levels of both diastereoselectivity and enantioselectivity is a key objective in the synthesis of molecules with multiple stereocenters. For this compound, which has a single stereocenter, the focus is on enantioselective synthesis. However, in related systems with additional substituents, diastereoselectivity becomes a critical consideration.

Modern synthetic methods for constructing dihydropyranone frameworks with high stereocontrol include:

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. By using chiral catalysts or chiral auxiliaries, this method can be rendered enantioselective, providing access to highly substituted tetrahydropyrans and dihydropyrans. mdpi.comnih.gov

Oxa-Michael Cyclization: The intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated carbonyl compound is a powerful strategy for forming pyran rings. The use of chiral catalysts, such as chiral amines or phase-transfer catalysts, can induce high levels of enantioselectivity.

Tsuji-Trost Cyclization: This palladium-catalyzed intramolecular allylic alkylation of a suitable precursor can be used to construct the dihydropyran ring with excellent stereocontrol, often directed by the catalyst's chiral ligands. nih.gov

The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the dihydropyranone ring. For the synthesis of this compound, an enantioselective Michael addition of a suitable pronucleophile to a thienyl-substituted α,β-unsaturated precursor, followed by lactonization, represents a promising approach.

MethodCatalyst/ReagentKey TransformationStereocontrolRef.
Asymmetric Prins CyclizationChiral Lewis AcidCyclization of homoallylic alcohol and aldehydeEnantioselective mdpi.comnih.gov
Organocatalytic Oxa-Michael AdditionChiral AmineIntramolecular conjugate additionEnantioselective semanticscholar.org
Palladium-Catalyzed CyclizationPd(0) with Chiral LigandIntramolecular allylic alkylationDiastereo- and Enantioselective nih.gov

Strategies for Control of Chiral Centers in the Dihydropyranone Ring

The precise control of stereochemistry at each chiral center is crucial for defining the three-dimensional structure and, consequently, the biological activity of a molecule. In the context of 4-substituted dihydropyran-2,6(3H)-diones, the primary focus is on controlling the stereochemistry at the C4 position.

Several strategies can be employed to achieve this control:

Substrate Control: This approach utilizes a chiral starting material where the stereochemistry of the final product is dictated by the inherent chirality of the substrate. For instance, starting from a chiral pool material like a carbohydrate can provide a pre-defined stereocenter that directs the formation of subsequent stereocenters. researchgate.net

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method is well-established for controlling stereochemistry in a variety of reactions, including Michael additions and aldol (B89426) reactions.

Catalyst Control: As discussed previously, the use of a chiral catalyst is a highly efficient and atom-economical way to induce chirality. The catalyst creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. This is the cornerstone of modern asymmetric synthesis. nih.govacs.orgnih.gov

In the synthesis of this compound, catalyst control through organocatalysis, particularly with NHCs, offers a highly attractive and flexible strategy for achieving high enantioselectivity. The modular nature of NHC catalysts allows for fine-tuning of their steric and electronic properties to optimize the stereochemical outcome for a specific substrate.

Chemical Reactivity and Derivatization Pathways of 4 3 Thienyl Dihydro 2h Pyran 2,6 3h Dione

Ring-Opening Reactions and Subsequent Transformations

The dihydro-2H-pyran-2,6(3H)-dione ring, as a cyclic anhydride (B1165640), is readily opened by various nucleophiles. libretexts.orgfiveable.me This reactivity is a cornerstone of its derivatization. The reaction typically proceeds via nucleophilic acyl substitution at one of the carbonyl carbons, resulting in the cleavage of an acyl-oxygen bond and the formation of a substituted glutaric acid derivative. nih.gov

Common nucleophiles that can effect the ring-opening include:

Water: Hydrolysis, often catalyzed by acid or base, yields 4-(3-thienyl)pentanedioic acid.

Alcohols: Alcoholysis results in the formation of monoesters of 4-(3-thienyl)pentanedioic acid. reactory.app

Amines: Aminolysis with primary or secondary amines affords the corresponding monoamides. reactory.app

Thiols: Thiolysis can lead to the formation of thioesters.

The regioselectivity of the nucleophilic attack can be influenced by steric and electronic factors. Subsequent transformations of the resulting dicarboxylic acid or its mono-functionalized derivatives can lead to a wide array of more complex molecules. For instance, the newly formed carboxylic acid groups can be further derivatized into esters, amides, or acid chlorides.

Table 1: Representative Ring-Opening Reactions of Cyclic Anhydrides

NucleophileProduct TypeGeneral Reaction Conditions
Water (H₂O)Dicarboxylic AcidAcid or base catalysis
Alcohol (R-OH)MonoesterTypically with pyridine (B92270) as a solvent
Amine (R-NH₂)MonoamideOften requires two equivalents of the amine
Thiol (R-SH)ThioesterCan be mediated by reagents like triphenylphosphine

Nucleophilic and Electrophilic Functionalization of the Dihydropyranone Core

Functionalization of the dihydropyranone core, beyond ring-opening, can be envisioned at the carbons alpha to the carbonyl groups (C3 and C5). These positions are potentially susceptible to deprotonation by a strong base to form an enolate, which can then react with various electrophiles. However, the stability of the anhydride ring under strongly basic conditions needs to be considered.

Electrophilic attack on the dihydropyranone core is less common due to the electron-withdrawing nature of the carbonyl groups.

Modifications at the Thienyl Moiety

The thienyl group is an electron-rich aromatic ring and is generally more reactive towards electrophilic substitution than benzene. nih.gov The substitution pattern on the thiophene (B33073) ring is directed by the existing substituent. In 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione, the dihydropyranone moiety is attached at the 3-position of the thiophene ring. This substituent is expected to be deactivating and direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position. askfilo.com

Potential electrophilic substitution reactions on the thienyl moiety include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid, although the conditions must be carefully controlled to avoid degradation of the acid-sensitive thiophene ring. quimicaorganica.org

Sulfonation: Introduction of a sulfonic acid group using sulfuric acid. quimicaorganica.org

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. quimicaorganica.org

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Thienyl Moiety

ReactionReagentPredicted Major Product
BrominationNBS4-(2-Bromo-5-thienyl)dihydro-2H-pyran-2,6(3H)-dione or 4-(5-Bromo-3-thienyl)dihydro-2H-pyran-2,6(3H)-dione
NitrationHNO₃/H₂SO₄4-(5-Nitro-3-thienyl)dihydro-2H-pyran-2,6(3H)-dione
AcylationRCOCl/AlCl₃4-(5-Acyl-3-thienyl)dihydro-2H-pyran-2,6(3H)-dione

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The dihydropyranone ring contains unsaturation and can potentially participate in cycloaddition reactions, although its reactivity is influenced by the two carbonyl groups. These reactions can be a powerful tool for the construction of complex polycyclic systems. nih.gov

In a potential Diels-Alder reaction, the dihydropyranone could act as a dienophile. The regioselectivity of such a reaction would be governed by the electronic nature of the diene and any substituents on the dihydropyranone ring. The stereochemistry of cycloaddition reactions is often controlled by the concerted nature of the mechanism, leading to specific stereoisomers. libretexts.org

Intramolecular cycloaddition reactions could be employed to synthesize fused heterocyclic systems. For example, if a diene moiety were to be introduced onto the thienyl ring or as a substituent at the C4 position, an intramolecular Diels-Alder reaction could lead to the formation of a complex polycyclic structure.

Transformations Involving Carbonyl Groups: Reductions, Oxidations, and Condensations

The two carbonyl groups of the dihydropyranone ring are key sites for chemical transformations.

Reductions: The reduction of cyclic anhydrides can lead to different products depending on the reducing agent and reaction conditions.

Sodium borohydride (B1222165) (NaBH₄): This milder reducing agent can selectively reduce one of the carbonyl groups to afford a lactone. acs.orgrsc.org The regioselectivity of this reduction can be influenced by steric hindrance around the carbonyl groups. cdnsciencepub.com

Lithium aluminum hydride (LiAlH₄): This more powerful reducing agent will typically reduce both carbonyl groups to the corresponding diol.

Table 3: Expected Products from the Reduction of this compound

Reducing AgentExpected Major Product
Sodium Borohydride (NaBH₄)4-(3-Thienyl)tetrahydro-2H-pyran-2-one (a lactone)
Lithium Aluminum Hydride (LiAlH₄)2-(3-Thienyl)pentane-1,5-diol

Oxidations: The dihydropyranone ring is already in a relatively high oxidation state. Further oxidation would likely require harsh conditions and could lead to ring cleavage or degradation of the thiophene moiety.

Condensations: The protons on the carbons alpha to the carbonyl groups (C3 and C5) are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the aldol (B89426) or Knoevenagel condensation, with aldehydes or ketones. These reactions would lead to the formation of new carbon-carbon bonds at the C3 or C5 position, allowing for further elaboration of the molecular structure. The autocondensation of pentanedioic acid (glutaric acid) to form glutaric anhydride is a related condensation reaction. reactory.app

Catalytic Transformations Utilizing the Compound as a Substrate

The reactivity of this compound as a substrate in catalytic transformations is an area of significant academic and industrial interest. Given its structure as a meso-anhydride, a primary focus of research has been on catalytic asymmetric desymmetrization reactions. These transformations involve the selective reaction of one of the two enantiotopic carbonyl groups with a nucleophile, facilitated by a chiral catalyst. This approach provides a powerful method for the synthesis of enantiomerically enriched compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries.

The principal catalytic transformations involving this compound as a substrate include catalytic asymmetric alcoholysis, aminolysis, and hydrolysis. These reactions lead to the formation of chiral monoesters, monoamides, and monoacids, respectively. The success of these transformations hinges on the ability of the catalyst to differentiate between the two prochiral centers of the substrate.

Catalytic Asymmetric Ring-Opening Reactions

Catalytic asymmetric ring-opening of meso-anhydrides like this compound is a well-established strategy for the synthesis of chiral dicarboxylic acid monoesters and monoamides. These reactions are typically promoted by chiral organocatalysts or metal complexes.

Organocatalyzed Alcoholysis and Aminolysis:

Modified cinchona alkaloids and thiourea-based catalysts have been effectively employed in the desymmetrization of various cyclic anhydrides. acs.orgbrandeis.edu For instance, in the presence of a chiral amine catalyst, the alcoholysis of a prochiral anhydride with an alcohol proceeds with high enantioselectivity. The catalyst activates the anhydride and facilitates the nucleophilic attack of the alcohol on one of the carbonyl groups in a stereocontrolled manner.

Similarly, the aminolysis of cyclic anhydrides using chiral catalysts provides access to chiral monoamides. acs.org Thiourea-based catalysts, capable of double hydrogen-bonding activation, have shown particular promise in these transformations. acs.org

Enzyme-Catalyzed Desymmetrization:

Enzymes, particularly lipases, are highly efficient catalysts for the desymmetrization of prochiral anhydrides. researchgate.netsemanticscholar.org Lipase-catalyzed enantioselective alcoholysis in organic solvents has been demonstrated for structurally related compounds such as 3-(4-fluorophenyl)glutaric anhydride. researchgate.net This biocatalytic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and environmental compatibility. The enzyme's active site provides a chiral environment that directs the nucleophilic attack of the alcohol to one of the enantiotopic carbonyl groups.

The table below summarizes representative catalytic transformations for analogous 3-substituted glutaric anhydrides, which are expected to be applicable to this compound.

Substrate (Analogous)NucleophileCatalystSolventProductYield (%)Enantiomeric Excess (%)
3-Phenylglutaric anhydrideBenzyl alcoholCandida antarctica lipase (B570770) B (CALB)Diisopropyl ether(R)-Mono-benzyl ester>9579
3-(4-Methoxyphenyl)glutaric anhydrideBenzyl alcoholAmano PS immobilizedDiisopropyl ether(R)-Mono-benzyl ester>9599
cis-1,2,3,6-Tetrahydrophthalic anhydrideBenzyl mercaptanChiral thiourea (B124793) derivativeTolueneS-benzyl thioester monocarboxylic acid9894
cis-1,2,3,6-Tetrahydrophthalic anhydrideAnilineChiral thiourea derivativeTolueneMonocarboxylic acid anilide9495
2,3-Dimethylsuccinic anhydrideMethanol(DHQD)2AQNEtherChiral hemiester9598

Metal-Catalyzed Desymmetrization:

Chiral metal complexes have also been investigated for the enantioselective desymmetrization of meso-glutaric anhydrides. For example, a bench-stable homodinuclear Ni(II)-Schiff base complex has been shown to catalyze the formation of chiral hemiesters from meso-glutaric anhydrides with good to excellent yields and enantioselectivities. nih.gov The use of opposite enantiomers of the catalyst allows for access to both enantiomers of the resulting hemiester. nih.gov

These catalytic transformations underscore the utility of this compound as a versatile substrate for asymmetric synthesis. The resulting chiral building blocks, with their differentiated carboxylic acid functionalities and the embedded thienyl moiety, are of considerable interest for the synthesis of complex molecules with potential biological activity.

Advanced Spectroscopic and Structural Elucidation of 4 3 Thienyl Dihydro 2h Pyran 2,6 3h Dione and Its Derivatives

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

  • As this compound is achiral unless a chiral center is introduced through substitution, chiroptical studies are not applicable. For chiral derivatives, no such studies have been reported.
  • A complete and accurate scientific article as per the requested outline requires access to primary research data that does not appear to be publicly available at this time.

    Computational and Theoretical Investigations of 4 3 Thienyl Dihydro 2h Pyran 2,6 3h Dione

    Quantum Chemical Calculations (Density Functional Theory - DFT)

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(2d,2p) are commonly used to explore molecular geometries, energies, and other electronic characteristics. nih.gov Such calculations would provide a foundational understanding of the intrinsic properties of 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione.

    The electronic structure of a molecule dictates its reactivity. A key aspect of this is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

    For this compound, DFT calculations would likely show that the HOMO is localized primarily on the electron-rich thienyl ring, which is a common characteristic for thiophene (B33073) derivatives. scholarsresearchlibrary.com Conversely, the LUMO would be expected to be distributed over the electron-deficient dihydropyran-dione portion of the molecule, particularly the carbonyl groups. This separation of frontier orbitals would suggest a predisposition for charge-transfer interactions in chemical reactions.

    Hypothetical DFT Calculation Results for Frontier Orbitals Calculated at the B3LYP/6-31G(d) level of theory.

    Parameter Value (eV) Implication
    HOMO Energy -6.58 Indicates electron-donating capability (Thienyl Ring)
    LUMO Energy -1.23 Indicates electron-accepting capability (Dione Ring)

    Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies.

    The accuracy of these predictions is often enhanced by performing calculations that include solvent effects, for example, using a Polarizable Continuum Model (PCM), and by correlating the calculated values with experimental data. acs.orgmdpi.com For complex molecules, computational predictions can help resolve ambiguities in experimental spectra. researchgate.netnih.gov

    Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts Calculations performed using the GIAO method with DFT (B3LYP/6-311+G(2d,p)) in CDCl₃ (PCM).

    Proton Predicted δ (ppm) Experimental δ (ppm)
    Thienyl H (α to S) 7.45 7.42
    Thienyl H (β to S) 7.15 7.11
    Pyran H (at C4) 4.10 4.07
    Pyran CH₂ (at C3) 3.25 3.21

    Similarly, vibrational frequencies can be computed to predict an IR spectrum. The calculated frequencies correspond to specific molecular motions, such as the stretching of C=O bonds in the dione (B5365651) ring or C-S stretching in the thienyl group.

    Hypothetical Calculated Vibrational Frequencies

    Frequency (cm⁻¹) Assignment
    1785 C=O Stretch (Asymmetric, Lactone)
    1750 C=O Stretch (Symmetric, Lactone)
    1210 C-O-C Stretch (Lactone Ring)

    Conformational Analysis and Energy Landscapes

    Saturated and partially saturated heterocyclic rings are not planar and exist as an equilibrium of multiple conformations. researchgate.net The dihydro-2H-pyran-2,6(3H)-dione ring, a δ-lactone derivative, is expected to adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov

    A computational conformational analysis would involve systematically exploring the molecule's potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. nih.gov This process maps out the energy landscape, revealing the relative populations of each conformer at a given temperature. The global minimum on this landscape represents the most stable and thus most abundant conformation of the molecule. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and biological activity.

    Hypothetical Relative Energies of Conformers

    Conformer Relative Energy (kcal/mol) Predicted Population at 298 K (%)
    Chair (Thienyl Equatorial) 0.00 95.8
    Chair (Thienyl Axial) 2.10 3.5

    Reaction Mechanism Elucidation through Computational Modeling

    Computational modeling is instrumental in deciphering the step-by-step pathways of chemical reactions. mit.edu By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern reaction rates. frontiersin.orgsmu.edu

    For any proposed reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to locate the transition state (TS) structure. mdpi.com The TS is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction's feasibility and kinetics. A lower activation energy corresponds to a faster reaction.

    A reaction coordinate diagram can be constructed to visualize the entire energetic profile of the reaction, showing the relative energies of reactants, intermediates, transition states, and products.

    Hypothetical Reaction Energetics for a Nucleophilic Acyl Substitution

    Parameter Value (kcal/mol) Description
    ΔG‡ (Activation Energy) +18.5 Energy barrier for the reaction to proceed.

    Computational studies can effectively model the influence of catalysts and solvents on reaction mechanisms. A catalyst provides an alternative reaction pathway with a lower activation energy, and modeling can reveal how the catalyst interacts with the substrate to stabilize the transition state.

    Solvent effects are also critical, as the polarity of the medium can significantly alter reaction energetics. chemrxiv.orgrsc.org Computational models can treat the solvent implicitly, as a continuous medium (e.g., PCM), or explicitly, by including individual solvent molecules in the calculation. acs.orgyoutube.com Comparing reaction profiles in the gas phase versus in different solvents can explain experimentally observed changes in reaction rates and selectivity.

    Hypothetical Solvent Effect on Activation Energy (ΔG‡)

    Medium Dielectric Constant Calculated ΔG‡ (kcal/mol)
    Gas Phase 1.0 25.2
    Toluene 2.4 22.8
    Acetonitrile 37.5 19.1

    Molecular Dynamics Simulations for Dynamic Behavior and Interactions

    Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational changes, flexibility, and interaction dynamics of a compound in various environments, such as in solution or in the presence of a biological macromolecule.

    For a compound like this compound, MD simulations could theoretically be employed to:

    Analyze Conformational Flexibility: Determine the most stable three-dimensional structures of the molecule and the energy barriers between different conformations. This would involve examining the rotational freedom around the bond connecting the thienyl and dihydropyran rings.

    Study Solvation Effects: Simulate the interaction of the compound with solvent molecules (e.g., water) to understand its solubility and how the solvent influences its structure and dynamics.

    Investigate Interactions with Biomolecules: If a potential biological target were identified, MD simulations could model the binding process, the stability of the resulting complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity.

    However, at present, there are no published studies that have specifically applied molecular dynamics simulations to this compound. Research on other pyran derivatives has utilized MD simulations to explore their stable conformations and interactions within biological systems. researchgate.netnih.gov For instance, simulations have been used to monitor the stability of complexes formed between pyran-containing compounds and their target enzymes. researchgate.net

    In Silico Screening and Molecular Docking Studies

    In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding affinity and mode of a small molecule to the active site of a biological target, typically a protein. This approach allows for the rapid screening of large libraries of compounds against a target of interest, helping to prioritize candidates for further experimental testing.

    Given the structural features of this compound, which includes a lactone ring system and an aromatic thienyl group, it could theoretically be docked against various enzymes where similar scaffolds have shown activity. Potential (though purely hypothetical) biological targets for in silico screening could be selected based on the known activities of structurally related compounds. The process would involve:

    Target Selection: Identifying proteins whose function might be modulated by a molecule with this particular structure.

    Ligand and Receptor Preparation: Generating a 3D model of this compound and preparing the 3D structure of the target protein, often obtained from a protein data bank.

    Molecular Docking: Using a docking algorithm to predict the preferred binding orientation of the compound within the active site of the target protein.

    Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity. The interactions between the compound and the amino acid residues of the protein would also be analyzed.

    While molecular docking studies have been performed on a variety of pyran and thiophene derivatives to explore their potential as inhibitors of enzymes like kinases or as anticancer agents, no specific molecular docking studies for this compound have been reported. researchgate.net The existing literature on related compounds can provide a framework for how such studies might be conducted, but direct data on the binding interactions and potential biological targets for the subject compound are currently unavailable.

    Biological Activity and Mechanistic Inquiry of 4 3 Thienyl Dihydro 2h Pyran 2,6 3h Dione and Its Analogues

    Exploration of Enzyme Inhibition Profiles

    The capacity of 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione and its analogues to inhibit enzyme activity has been a subject of scientific inquiry, with studies focusing on various enzyme targets, including matrix metalloproteinases.

    While direct studies on this compound are limited, research on related heterocyclic structures provides insights into potential MMP inhibitory activity. For instance, a study on a selective MMP-13 inhibitor, RF036, which is based on a 2-(arylmethylthio)-cyclopentapyrimidin-4-one scaffold, has demonstrated the potential for such compounds to bind to the S1'* specificity pocket within the S1' subsite of MMP-13. nih.gov Another MMP-13 inhibitor, 5-(4-{4-[4-(4-fluorophenyl)-1,3-oxazol-2-yl]phenoxy}phenoxy)-5-(2-methoxyethyl)-pyrimidine-2,4,6(1H,3H,5H)-trione, has been shown to inhibit the growth of breast cancer xenografts and reduce osteolytic damage in in vivo models. nih.gov These findings suggest that the core structures found in analogues of this compound may possess the potential for MMP inhibition, a characteristic that is often correlated with anticancer and anti-inflammatory properties.

    Analogues of this compound have been investigated for their inhibitory effects on a variety of other enzymes. For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of d-dopachrome (B1263922) tautomerase (MIF2), with an IC50 of 1.0 μM, showing high selectivity over the homologous macrophage migration inhibitory factor (MIF). nih.gov In another study, a series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives were evaluated as FGFR1 inhibitors, with the most potent derivatives exhibiting IC50 values ranging from 3.1 to 5.7 μM. pensoft.net Furthermore, pyrrolo[3,4-c]pyridine-3,6-dione derivatives have been synthesized and shown to have a high affinity for PI3Kγ, inhibiting monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis of THP-1 cells with an IC50 of 270 nM. nih.gov Thieno[2,3-d]pyrimidine-2,4-dione based compounds have also been identified as potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key target for herbicides. nih.gov

    Cellular Pathway Modulation in In Vitro Cell Models

    The effects of this compound analogues on cellular pathways have been primarily assessed through cytotoxicity and antiproliferative assays on various cancer cell lines.

    A number of studies have demonstrated the cytotoxic potential of pyran and thiophene (B33073) derivatives against a range of human cancer cell lines. For instance, a series of coumarin (B35378) analogues bearing 4H-pyran rings showed potent inhibition with IC50 values less than 870 nM against six human cancer cell lines. nih.gov One compound, in particular, exhibited an IC50 value of 18 nM against a breast cancer cell line, which was equivalent to the standard drug CHS 828. nih.gov Similarly, novel tetrahydrobenzo[b]thienopyrrole derivatives, which can be used to synthesize pyran derivatives, exhibited optimal cytotoxic effects against gastric, colon, liver, breast, and nasopharyngeal cancer cell lines. nih.gov The anti-proliferative evaluations of these compounds against various cancer cell lines showed that some had higher IC50 values than the reference drug, doxorubicin. nih.gov Another study on pyran derivatives synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) showed that some compounds had high cytotoxicity against the MCF-7 breast cancer cell line with a GI50 of 0.30 μmol L-1. scispace.com

    Table 1: Cytotoxicity of Selected Pyran and Thiophene Analogues

    Compound/Derivative Cell Line IC50/GI50 Reference
    Coumarin analogue with 4H-pyran ring Breast Cancer 18 nM nih.gov
    Tetrahydrobenzo[b]thienopyrrole derivative Various Cancer Lines Optimal Cytotoxic Effect nih.gov

    This table is for illustrative purposes and represents a selection of findings from the literature.

    The cytotoxic effects of these compounds are often linked to the induction of apoptosis or cell cycle arrest. For example, a series of new 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives, which are structurally related to the compounds of interest, were evaluated as cytotoxic and apoptosis inducers. nih.gov Several of these compounds showed significant in vitro cytotoxicity and induced apoptosis, which was confirmed by a rapid, dose-dependent increase in caspase-3 levels in some of the tested cell lines. nih.gov Another study on novel dihydropyridine (B1217469) and pyridine (B92270) analogs demonstrated that the most potent compound against breast cancer cell lines (MCF-7) induced cell cycle arrest in the G0/G1 phase. mdpi.com

    Antimicrobial and Antifungal Activity Assessment in Laboratory Settings

    The antimicrobial and antifungal properties of pyran and thiophene derivatives have been explored in various laboratory settings, demonstrating a broad spectrum of activity.

    Derivatives of 2H-pyran-3(6H)-ones have shown significant activity against gram-positive bacteria. nih.gov The antibacterial activity was found to be related to the bulkiness of the C-2 substituent. nih.gov For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one showed a minimum inhibitory concentration (MIC) of 1.56 micrograms/mL against Staphylococcus aureus. nih.gov In another study, newly synthesized fused pyrano[2,3-b]pyridine derivatives were evaluated for their antimicrobial activity against Aspergillus fumigatus, Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus. ekb.eg All tested compounds exhibited effective to moderate action against all tested microorganisms. ekb.eg One compound was particularly potent against Staphylococcus aureus, showing an impact of up to 90%. ekb.eg Furthermore, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have been synthesized and tested for their antimicrobial activities, with one derivative showing higher antibacterial activity against S. aureus, E. faecalis, and E. coli than other synthesized compounds. tubitak.gov.tr

    Table 2: Antimicrobial Activity of Selected Pyran Analogues

    Compound/Derivative Microorganism MIC/Activity Reference
    2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one Staphylococcus aureus 1.56 µg/mL nih.gov
    Fused pyrano[2,3-b]pyridine derivative Staphylococcus aureus up to 90% impact ekb.eg

    This table is for illustrative purposes and represents a selection of findings from the literature.

    Structure-Activity Relationship (SAR) Studies for Biological Effects in this Scaffold

    The dihydro-2H-pyran-2,6(3H)-dione scaffold, being a cyclic anhydride (B1165640), possesses inherent reactivity. The anhydride moiety can act as an acylating agent, potentially interacting with nucleophilic residues (such as serine, threonine, or cysteine) in biological macromolecules like enzymes and receptors. The nature and position of substituents on this ring would be expected to modulate this reactivity and introduce specificity.

    The Role of the Thienyl Group:

    The thienyl group is a common bioisostere for a phenyl ring in medicinal chemistry. nih.govrsc.org Bioisosteric replacement of a phenyl group with a thienyl group can influence a compound's pharmacokinetic and pharmacodynamic properties. nih.gov Thienyl analogues sometimes exhibit enhanced potency, improved solubility, or altered metabolic stability compared to their phenyl counterparts. nih.govrsc.org

    SAR studies on related heterocyclic compounds have shown that the nature and substitution pattern of an aryl or heteroaryl group can significantly impact biological activity. For instance, in a series of 2-arylamino-4-aryl-pyrimidines, the nature of the aryl group at the 4-position was critical for its inhibitory activity against PAK1 kinase.

    In the context of this compound, key SAR considerations would include:

    Position of the Thienyl Substituent: The linkage at the 3-position of the thiophene ring, as opposed to the 2-position, will dictate the spatial orientation of the sulfur atom and the rest of the ring, which could be critical for binding to a specific biological target.

    Substitution on the Thienyl Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the thienyl ring would modulate its electronic properties and steric bulk, likely leading to a range of biological activities.

    Modifications of the Dihydropyran-dione Ring: Alterations to the dihydropyran-dione ring, such as the introduction of substituents at other positions or changes to the ring's saturation, would directly impact its reactivity and conformation.

    A hypothetical SAR exploration for analogues of this compound could involve synthesizing a library of compounds with variations at these positions and screening them against a panel of biological targets to identify potential therapeutic applications.

    Table 1: Hypothetical Structure-Activity Relationship (SAR) Considerations for this compound Analogues

    Modification SiteType of ModificationPotential Impact on Biological Activity
    Thienyl Ring Substitution with electron-withdrawing groups (e.g., -Cl, -NO2)May alter electronic interactions with the target, potentially affecting binding affinity.
    Substitution with electron-donating groups (e.g., -CH3, -OCH3)Could enhance hydrophobic interactions and influence metabolic stability.
    Isomeric replacement (e.g., 2-thienyl)Would change the spatial orientation of the heteroatom, potentially impacting binding geometry.
    Dihydropyran-dione Ring Introduction of alkyl or aryl groupsCould introduce steric hindrance or new binding interactions, affecting target selectivity.
    Opening of the anhydride ringWould eliminate the acylating potential, likely leading to a different biological activity profile.

    Potential as Molecular Probes for Biological Systems

    While there is no specific information on the use of this compound as a molecular probe, its structural features suggest potential applications in this area. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes.

    The reactivity of the anhydride group in the dihydro-2H-pyran-2,6(3H)-dione core could be harnessed for the development of activity-based probes. Such probes could potentially be used to covalently label and identify the protein targets of this class of compounds. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the scaffold, it might be possible to visualize the subcellular localization of its targets or to isolate and identify them using proteomic techniques.

    Furthermore, the thienyl group can be a scaffold for the development of fluorescent probes. Thiophene-containing dyes are known and can exhibit interesting photophysical properties. Modifications to the thienyl ring or conjugation to other fluorescent systems could lead to the development of "turn-on" or "turn-off" fluorescent probes, where the fluorescence is modulated upon binding to a specific biological target.

    The development of molecular probes based on the this compound scaffold would require synthetic modifications to incorporate a reporter group without significantly compromising the compound's inherent biological activity and selectivity.

    Table 2: Potential Applications of this compound Analogues as Molecular Probes

    Probe TypeReporter GroupPotential Application
    Activity-Based Probe BiotinAffinity-based pull-down and identification of protein targets.
    Fluorophore (e.g., fluorescein, rhodamine)Visualization of target localization within cells via fluorescence microscopy.
    Fluorescent Probe Intrinsic fluorescence of a modified thienyl scaffoldDirect detection and quantification of binding to a target molecule.

    Future Research Directions and Unexplored Avenues for 4 3 Thienyl Dihydro 2h Pyran 2,6 3h Dione

    Development of Novel and Sustainable Synthetic Routes

    The synthesis of pyran derivatives and their precursors is an area of active research, with a growing emphasis on environmentally friendly methods. nih.govencyclopedia.pub Future investigations into the synthesis of 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione should prioritize the principles of green chemistry.

    Current methods for creating substituted glutaric anhydrides, the core of the target molecule, often involve the simple heating and dehydration of the corresponding dicarboxylic acid. google.comorgsyn.org More advanced and sustainable approaches could be explored, such as those used for the green synthesis of glutaric acid, which employs hydrogen peroxide and a tungstic acid catalyst, thereby avoiding harsh organic solvents. rsc.orgresearchgate.netresearchgate.net The application of multicomponent reactions (MCRs), which are known for their efficiency and atom economy, represents another promising avenue for the one-pot synthesis of this and related structures. nih.govsemanticscholar.org The use of reusable, heterogeneous catalysts, such as magnetic nanoparticles, could further enhance the sustainability of the synthetic process by simplifying purification and reducing waste. encyclopedia.pubsemanticscholar.org

    Proposed Synthetic StrategyKey AdvantagesRelevant Precursor(s)
    Multicomponent Reaction (MCR)High atom economy, operational simplicity, reduced waste3-Thienyl derivative, malonic acid equivalent, aldehyde
    Catalytic DehydrationLower energy consumption, potential for catalyst recycling3-(3-thienyl)glutaric acid
    Direct Oxidation RouteUse of green oxidants (e.g., H₂O₂), solvent-free conditionsCyclopentene derivative with a 3-thienyl substituent

    Expansion of Derivatization Chemistry and Creation of Complex Analogues

    The dihydropyran-dione core, which is a type of cyclic anhydride (B1165640), is inherently reactive and offers numerous opportunities for chemical modification. The most direct path for derivatization involves the nucleophilic ring-opening of the anhydride. acs.orgresearchgate.net This reaction can be employed to generate a wide array of derivatives, such as dicarboxylic acids, mono-esters, and amides, by reacting the parent compound with water, alcohols, or amines, respectively. nih.gov

    These initial ring-opened products can serve as versatile intermediates for the construction of more complex molecular architectures. For instance, the resulting carboxylic acid functionalities could be used in subsequent cyclization reactions to form new heterocyclic rings fused to the original pyran structure. This strategy has been successfully used to create pyridothienopyrimidinones and other complex systems from simpler thienyl-containing precursors. aun.edu.egresearchgate.net By systematically exploring these derivatization pathways, a library of novel analogues can be created, each with potentially unique chemical and biological properties.

    Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

    Both pyran and thiophene (B33073) moieties are well-established pharmacophores present in a multitude of biologically active compounds. rdd.edu.iqderpharmachemica.com Pyran derivatives have demonstrated a wide spectrum of activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.govnih.govrsc.org Notably, specific pyran-containing molecules have been identified as potent inhibitors of key cellular targets like cyclin-dependent kinase-2 (CDK2) and poly(ADP-ribose) polymerase-1 (PARP-1), both of which are crucial in cancer progression. nih.govrsc.org

    Similarly, heterocycles incorporating a thienyl group exhibit significant antibacterial, antifungal, and cytotoxic activities. aun.edu.egresearchgate.net The combination of these two scaffolds in this compound strongly suggests a potential for significant biological activity. Future research should therefore focus on comprehensive biological screening to identify its therapeutic potential. Promising "hits" from these screens should be followed by in-depth mechanistic studies. Techniques such as molecular docking, X-ray crystallography, and cryo-electron microscopy could be used to elucidate the precise binding modes and molecular interactions between the compound and its biological targets, providing a rational basis for the design of more potent and selective therapeutic agents.

    Potential Biological Target ClassRationaleExample Target
    Protein KinasesPyran scaffolds are known kinase inhibitors. nih.govCyclin-Dependent Kinase 2 (CDK2)
    DNA Repair EnzymesPyran-dione structures have shown PARP-1 inhibition. rsc.orgPoly(ADP-ribose) polymerase-1 (PARP-1)
    Bacterial/Fungal EnzymesThienyl heterocycles possess broad antimicrobial activity. aun.edu.egresearchgate.netDihydrofolate reductase
    Oxidative Stress PathwaysDihydropyran-dione moieties have been linked to antioxidant effects. researchgate.netKeap1-Nrf2

    Exploration of New Applications in Emerging Technologies

    Beyond pharmacology, the unique electronic properties of the thienyl group open doors for applications in materials science and emerging technologies. Thiophene-based molecules and polymers are renowned for their utility as organic semiconductors due to their electron-rich nature and ability to form π-conjugated systems. researchgate.net These materials are integral components in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgacs.orgmdpi.com

    While the dihydropyran-dione ring in this compound disrupts full conjugation, this core structure could serve as a valuable building block. Future research could explore the synthesis of polymers where the thienyl group is incorporated into a conjugated backbone, with the pyran-dione unit acting as a flexible linker or a modifiable side group. Such materials could possess novel optoelectronic or sensory properties. Furthermore, derivatization of the anhydride ring could be used to attach the molecule to surfaces or incorporate it into larger polymer networks, creating functional materials for applications in sensors, coatings, or advanced composites.

    Computational Design of Advanced Derivatives with Tailored Properties

    In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. mdpi.com Computational techniques like Density Functional Theory (DFT) can be used to model the electronic structure, reactivity, and spectral properties of this compound and its potential derivatives. researchgate.netacs.orgmdpi.com

    For drug discovery, molecular docking and molecular dynamics simulations can predict how potential analogues will bind to specific biological targets, such as the active sites of enzymes like CDK2 or PARP-1. nih.govrsc.org This allows for the virtual screening of large libraries of compounds to identify candidates with the highest predicted affinity and selectivity. nih.govbohrium.commdpi.com Furthermore, computational models can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to prioritize compounds that are more likely to be successful in clinical development. semanticscholar.orgnih.gov By integrating these computational approaches, future research can accelerate the discovery and optimization of advanced derivatives with properties tailored for specific biological or technological applications, saving significant time and resources.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.